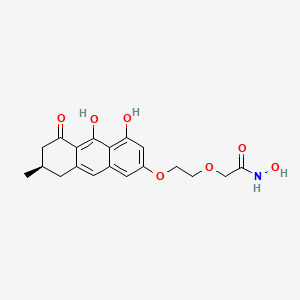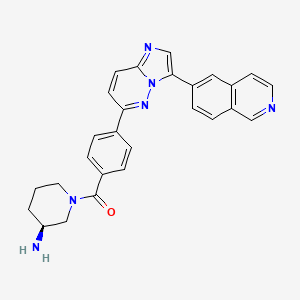
Mnk1/2-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mnk1/2-IN-6 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases play a crucial role in the regulation of mRNA translation by phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). This compound has shown significant potential in inhibiting the activity of MNK1 and MNK2, making it a valuable compound in cancer research and other therapeutic areas .
Métodos De Preparación
The synthesis of Mnk1/2-IN-6 involves several key steps. The compound is typically synthesized through a series of chemical reactions, including the formation of imidazopyridazine derivatives containing an isoquinoline group. The synthetic route involves the use of various reagents and catalysts under specific reaction conditions to achieve the desired product
Análisis De Reacciones Químicas
Mnk1/2-IN-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mnk1/2-IN-6 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of MNK1 and MNK2 in mRNA translation. In biology, it is used to investigate the effects of MNK1 and MNK2 inhibition on cellular processes such as cell proliferation, apoptosis, and migration. In medicine, this compound has shown promise in cancer research, particularly in the treatment of triple-negative breast cancer and other malignancies. The compound has also been studied for its potential to enhance the efficacy of immunotherapy by modulating the tumor microenvironment .
Mecanismo De Acción
Mnk1/2-IN-6 exerts its effects by inhibiting the activity of MNK1 and MNK2, which are responsible for phosphorylating eIF4E. This phosphorylation event is crucial for the initiation of mRNA translation. By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby reducing the translation of oncogenic mRNAs. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth and metastasis .
Comparación Con Compuestos Similares
Mnk1/2-IN-6 is unique in its high selectivity and potency for MNK1 and MNK2. Similar compounds include eFT508, which is also a potent MNK1/2 inhibitor. this compound has shown superior efficacy in certain cancer models. Other similar compounds include MNK-PROTACs, which are designed to selectively degrade MNK kinases. These compounds also target the MNK-eIF4E axis but utilize a different mechanism of action .
Propiedades
Fórmula molecular |
C27H24N6O |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
[(3S)-3-aminopiperidin-1-yl]-[4-(3-isoquinolin-6-ylimidazo[1,2-b]pyridazin-6-yl)phenyl]methanone |
InChI |
InChI=1S/C27H24N6O/c28-23-2-1-13-32(17-23)27(34)19-5-3-18(4-6-19)24-9-10-26-30-16-25(33(26)31-24)21-7-8-22-15-29-12-11-20(22)14-21/h3-12,14-16,23H,1-2,13,17,28H2/t23-/m0/s1 |
Clave InChI |
RKNGTCDEHZFRSK-QHCPKHFHSA-N |
SMILES isomérico |
C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


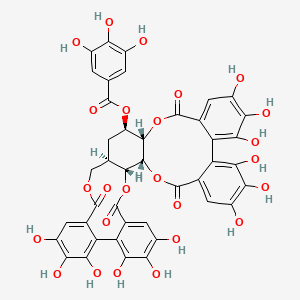
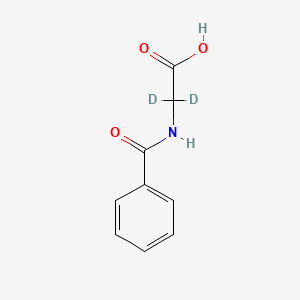
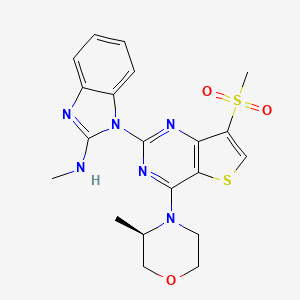
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
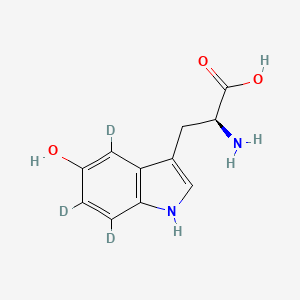
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
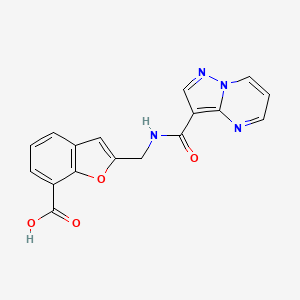
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
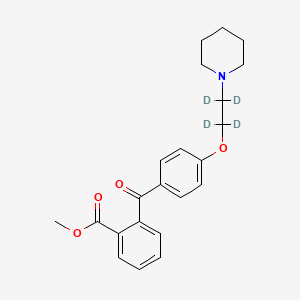
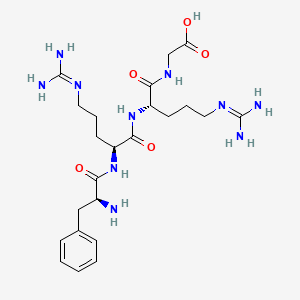
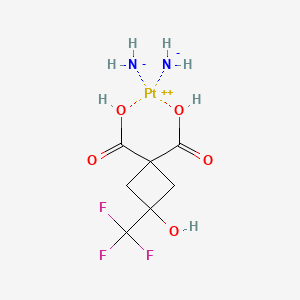
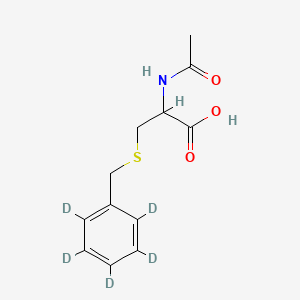
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
